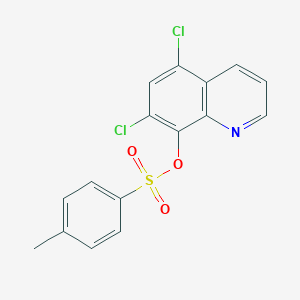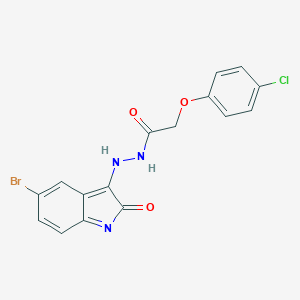
5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate, also known as quinoclamine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the fields of medicine and biology. Quinoclamine belongs to the family of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of bacterial cell membranes. Quinoclamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Quinoclamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases, including cancer and neurodegenerative disorders. Quinoclamine has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have antioxidant activity, which may protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
Quinoclamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a broad range of biological activities. However, there are also some limitations to using 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate in lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has not been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Zukünftige Richtungen
There are several potential future directions for research on 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate. One area of interest is the development of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate-based drugs for the treatment of bacterial infections and cancer. Another area of interest is the study of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate's effects on the immune system, as it has been shown to have anti-inflammatory activity. Additionally, further research is needed to understand the mechanism of action of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate and its potential toxicity and side effects.
Synthesemethoden
Quinoclamine can be synthesized using a variety of methods, including the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base. Another method involves the reaction of 5,7-dichloro-8-quinolinecarboxylic acid with 4-methylbenzenesulfonic acid in the presence of thionyl chloride. The purity of 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Quinoclamine has been studied extensively for its potential applications in the fields of medicine and biology. It has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Quinoclamine has also been shown to have antitumor activity against human lung cancer cells and breast cancer cells. Additionally, 5,7-Dichloro-8-quinolinyl 4-methylbenzenesulfonate has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C16H11Cl2NO3S |
|---|---|
Molekulargewicht |
368.2 g/mol |
IUPAC-Name |
(5,7-dichloroquinolin-8-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H11Cl2NO3S/c1-10-4-6-11(7-5-10)23(20,21)22-16-14(18)9-13(17)12-3-2-8-19-15(12)16/h2-9H,1H3 |
InChI-Schlüssel |
GODGVOOEVLTDJA-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-5-nitro-2-furamide](/img/structure/B246232.png)
![1-[(2,4-dichlorophenyl)sulfonyl]-1H-imidazole](/img/structure/B246234.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]azepane](/img/structure/B246235.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B246238.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246239.png)



![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)



![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)